molecular formula C8H4O2S B189187 Benzo(c)thiophene-1,3-dione CAS No. 5698-59-9

Benzo(c)thiophene-1,3-dione

Cat. No. B189187
CAS RN: 5698-59-9
M. Wt: 164.18 g/mol
InChI Key: LYWRIGIFLAVWAF-UHFFFAOYSA-N
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Description

Benzo(c)thiophene-1,3-dione, also known as thioxanthone, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Thioxanthone is a yellow crystalline substance that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Mechanism Of Action

The mechanism of action of Benzo(c)thiophene-1,3-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Thioxanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Thioxanthone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, Benzo(c)thiophene-1,3-dione has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

Thioxanthone has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. Thioxanthone has been shown to scavenge free radicals and protect cells from oxidative damage. Thioxanthone has also been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, Benzo(c)thiophene-1,3-dione has been shown to modulate the activity of immune cells, including T cells and macrophages.

Advantages And Limitations For Lab Experiments

Thioxanthone has several advantages for lab experiments, including its low toxicity and high stability. Thioxanthone is relatively non-toxic to cells and can be used at high concentrations without causing significant cell death. Thioxanthone is also stable under various conditions, including exposure to light and heat. However, Benzo(c)thiophene-1,3-dione has some limitations for lab experiments, including its insolubility in water and its limited solubility in some organic solvents. Thioxanthone also has limited bioavailability in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions in research for Benzo(c)thiophene-1,3-dione, including its potential applications in photobiology and materials science. Thioxanthone has been shown to possess photoinitiating properties, which make it a potential candidate for use in photopolymerization and photolithography. Thioxanthone has also been shown to possess fluorescent properties, which make it a potential candidate for use in imaging and sensing applications. In addition, Benzo(c)thiophene-1,3-dione has been shown to possess potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells and light-emitting diodes.
Conclusion:
In conclusion, Benzo(c)thiophene-1,3-dione is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Thioxanthone has been shown to possess antimicrobial, antiviral, and anticancer properties, and has several advantages for lab experiments, including its low toxicity and high stability. Thioxanthone has several future directions in research, including its potential applications in photobiology and materials science. Further research is needed to fully understand the mechanism of action of Benzo(c)thiophene-1,3-dione and its potential therapeutic applications.

Synthesis Methods

Thioxanthone can be synthesized by various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Knoevenagel reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of benzoyl chloride with thiophene in the presence of aluminum chloride as a catalyst. The Perkin reaction involves the condensation of benzaldehyde with thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid. The Knoevenagel reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine as a catalyst.

Scientific Research Applications

Thioxanthone has been extensively studied for its potential applications in various fields of science, including medicine, materials science, and photobiology. In medicine, Benzo(c)thiophene-1,3-dione has been shown to possess antimicrobial, antiviral, and anticancer properties. Thioxanthone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Thioxanthone has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, Benzo(c)thiophene-1,3-dione has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

5698-59-9

Product Name

Benzo(c)thiophene-1,3-dione

Molecular Formula

C8H4O2S

Molecular Weight

164.18 g/mol

IUPAC Name

2-benzothiophene-1,3-dione

InChI

InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H

InChI Key

LYWRIGIFLAVWAF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)SC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC2=O

Other CAS RN

5698-59-9

Pictograms

Irritant

Origin of Product

United States

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